molecular formula C16H13NO2S B183106 Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate CAS No. 350997-17-0

Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate

Cat. No. B183106
CAS RN: 350997-17-0
M. Wt: 283.3 g/mol
InChI Key: WTDVPXJTBONOAX-UHFFFAOYSA-N
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Description

“Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate” is a chemical compound with the CAS Number: 350997-17-0 . It has a molecular weight of 284.36 and its molecular formula is C16H13NO2S . The compound is stored at temperatures between 28 C .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Methyl 2-aminothiophene-3-carboxylate may be used to prepare 3-thiaisatoic anhydride via hydrolysis, followed by the reaction with phosgene .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9,20H,17H2,1H3 .


Chemical Reactions Analysis

While specific reactions involving “Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate” are not available, similar compounds like Methyl 2-aminothiophene-3-carboxylate have been used in the synthesis of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione via reaction with formamide .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties are not available in the resources I have.

Scientific Research Applications

Pharmaceutical Intermediates

The compound Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate could serve as an intermediate in the synthesis of various pharmaceutical products. Similar compounds have been used in the production of anti-hypertensives, antitumors, anti-HIV-1 integrase inhibitors, human cytomegalovirus inhibitors, hepatitis C virus inhibitors, Xa factor inhibitors, antineoplastic PAK4 activase inhibitors, phosphatidylinositol 3-kinase PI3K inhibitors, and antithrombotic activity drugs .

Catalysis in Chemical and Biological Sciences

Thiophene derivatives are known for their catalytic properties which make them practical for use in various fields of chemical and biological sciences. They can be involved in catalytic systems that are developed and studied for their efficiency and practicality .

Antimicrobial and Anticancer Activities

Thiophene derivatives have shown potential in antimicrobial and anticancer activities. For instance, certain thiophene carboxylate derivatives have been studied for their anticancer activity . This suggests that Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate could also be explored for similar biological activities.

Synthetic Chemistry

In synthetic chemistry, thiophene derivatives are utilized to create a variety of compounds with potential therapeutic importance. They can be incorporated into different moieties to synthesize compounds with desired biological effects .

Biologically Active Compounds

Thiophene-based analogs are increasingly being studied as a class of biologically active compounds. They are important for medicinal chemists who aim to develop advanced compounds with diverse biological effects .

Scientific Research Supplies

Lastly, thiophene derivatives like Methyl 2-amino-4-(1-naphthyl)thiophene-3-carboxylate can be supplied for scientific research purposes. Companies like MilliporeSigma offer such compounds for research in various scientific fields .

properties

IUPAC Name

methyl 2-amino-4-naphthalen-1-ylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2S/c1-19-16(18)14-13(9-20-15(14)17)12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTDVPXJTBONOAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70361973
Record name Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

350997-17-0
Record name Methyl 2-amino-4-(naphthalen-1-yl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70361973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 350997-17-0
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